molecular formula C13H15ClN2O4 B14907833 2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol

2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol

Cat. No.: B14907833
M. Wt: 298.72 g/mol
InChI Key: XUKHUTSQIJGPMX-UHFFFAOYSA-N
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Description

2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol typically involves multiple steps, including chlorination, alkylation, and nucleophilic substitution reactions. One common method involves the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, followed by nucleophilic substitution with ethanol . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ethanol, piperazine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ethanol results in the formation of this compound .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-((4-Chloro-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)ethanol is unique due to its specific chemical structure, which imparts distinct pharmacological properties.

Properties

IUPAC Name

2-[4-chloro-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O4/c1-18-4-5-20-12-7-10-9(13(14)16-8-15-10)6-11(12)19-3-2-17/h6-8,17H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKHUTSQIJGPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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